molecular formula C8H4O4 B1582010 5-Hydroxyisobenzofuran-1,3-dione CAS No. 27550-59-0

5-Hydroxyisobenzofuran-1,3-dione

Cat. No. B1582010
M. Wt: 164.11 g/mol
InChI Key: PXHIYFMTRHEUHZ-UHFFFAOYSA-N
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Patent
US04176223

Procedure details

In a stirred dry flask under N2, to a solution of 54.5 g p-aminophenol (0.5 mole) in 500 ml dry pyridine was added over 10 min at room temperature 82.0 g powdered 4-hydroxyphthalic anhydride (0.31 mole) and the mixture refluxed 5 hr. This black solution was cooled, poured into 1500 ml water, acidified with HCl, filtered, washed, and dried. M.P. 302°-304° C. Recrystallization was unnecessary. Yield 104 g, 82%.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[OH:9][C:10]1[CH:11]=[C:12]2[C:17](=O)[O:16][C:14](=[O:15])[C:13]2=[CH:19][CH:20]=1.O.Cl>N1C=CC=CC=1>[OH:9][C:10]1[CH:11]=[C:12]2[C:17](=[O:16])[N:7]([C:6]3[CH:5]=[CH:4][C:3]([OH:8])=[CH:2][CH:1]=3)[C:14](=[O:15])[C:13]2=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
82 g
Type
reactant
Smiles
OC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred dry flask under N2
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
This black solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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